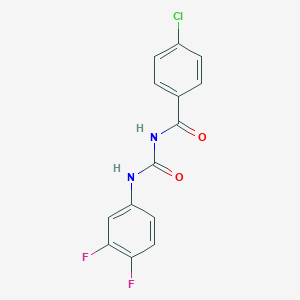![molecular formula C19H15F3N4O2S B284279 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide](/img/structure/B284279.png)
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide, also known as MPTA, is a chemical compound that has been widely used in scientific research for various purposes. It is a potent inhibitor of a specific enzyme, making it an important tool in the study of biochemical pathways and physiological processes. In
Mechanism of Action
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide works by binding to the active site of PTP1B, preventing it from dephosphorylating its substrate proteins. This leads to an increase in insulin signaling and glucose uptake in cells, making it a potential therapeutic target for type 2 diabetes and obesity. In cancer cells, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide inhibits the growth and proliferation by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide increases insulin sensitivity and glucose uptake in cells, suggesting its potential as a treatment for type 2 diabetes and obesity. In cancer cells, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and proliferation. Additionally, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide has been shown to have anti-inflammatory effects, making it a potential therapeutic target for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide in lab experiments is its specificity for PTP1B, making it a valuable tool for studying the role of this enzyme in physiological processes. Additionally, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide has been shown to have high potency and selectivity, making it a useful compound for drug development. However, one limitation of using 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide is its potential toxicity and off-target effects, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for the use of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide in scientific research. One potential area of study is the development of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide-based therapies for the treatment of type 2 diabetes and obesity. Additionally, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide could be used to study the role of PTP1B in other physiological processes, such as inflammation and immune response. Further research could also explore the potential of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide as a therapeutic target for cancer treatment. Overall, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide has the potential to be a valuable tool in the study of biochemical pathways and physiological processes, with promising applications in drug development and disease treatment.
Synthesis Methods
The synthesis of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide involves a multi-step process that begins with the reaction of 4-methoxyphenylhydrazine with trifluoromethylpyrimidine-2-thiol to form the intermediate compound 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine-2-thiol. This intermediate is then reacted with 3-pyridinecarboxylic acid to produce the final product, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide. The synthesis method has been optimized to produce high yields of pure 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide, making it readily available for scientific research.
Scientific Research Applications
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide has been used in various scientific research applications due to its ability to inhibit the activity of a specific enzyme, protein tyrosine phosphatase 1B (PTP1B). This enzyme plays a critical role in regulating insulin signaling pathways, making it an important target for the treatment of type 2 diabetes and obesity. 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)acetamide has been used to study the role of PTP1B in other physiological processes, such as inflammation and immune response.
properties
Molecular Formula |
C19H15F3N4O2S |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C19H15F3N4O2S/c1-28-14-6-4-12(5-7-14)15-9-16(19(20,21)22)26-18(25-15)29-11-17(27)24-13-3-2-8-23-10-13/h2-10H,11H2,1H3,(H,24,27) |
InChI Key |
QJSFRJWABZFVDX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CN=CC=C3)C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CN=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)


![N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B284212.png)

![2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B284217.png)
![2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B284219.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether](/img/structure/B284223.png)
![N-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-phenoxyacetamide](/img/structure/B284226.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B284227.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284228.png)